(2E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline, 5-methylfurfural, and malononitrile.
Condensation Reaction: 4-chloroaniline is reacted with 5-methylfurfural in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.
Knoevenagel Condensation: The intermediate is then subjected to a Knoevenagel condensation with malononitrile in the presence of a catalyst, such as piperidine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the chlorophenyl moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide: Similar structure with a bromine atom instead of chlorine.
(2E)-N-(4-fluorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide: Similar structure with a fluorine atom instead of chlorine.
(2E)-N-(4-methylphenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (2E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential for various substitution reactions, while the cyano group provides a site for further functionalization.
Properties
Molecular Formula |
C15H11ClN2O2 |
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Molecular Weight |
286.71 g/mol |
IUPAC Name |
(E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H11ClN2O2/c1-10-2-7-14(20-10)8-11(9-17)15(19)18-13-5-3-12(16)4-6-13/h2-8H,1H3,(H,18,19)/b11-8+ |
InChI Key |
UPXZHIQKJRJQCU-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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